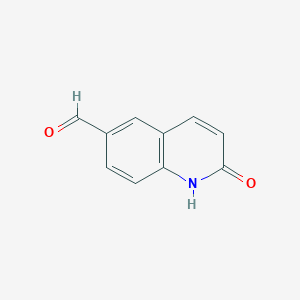

2-Hydroxyquinoline-6-carbaldehyde

Description

2-Hydroxyquinoline-6-carbaldehyde is a quinoline derivative characterized by a hydroxy group at position 2 and an aldehyde functional group at position 6 of the heterocyclic ring. Quinoline derivatives are widely studied for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties . The aldehyde group at position 6 enhances reactivity, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-oxo-1H-quinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1-6H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPOPNBYYIWIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyquinoline-6-carbaldehyde typically involves the formylation of 2-hydroxyquinoline. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired aldehyde product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-Hydroxyquinoline-6-carboxylic acid.

Reduction: 2-Hydroxyquinoline-6-methanol.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- HQCA serves as a crucial building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.

Synthesis of Derivatives

- The compound can be transformed into various derivatives through reactions such as oxidation and reduction. For example, it can yield 2-hydroxyquinoline-6-carboxylic acid upon oxidation and 2-hydroxyquinoline-6-methanol upon reduction.

Biological Applications

Pharmaceutical Development

- HQCA and its derivatives exhibit promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that compounds derived from HQCA can inhibit tumor growth and microbial infections .

Mechanism of Action

- The mechanism involves the formation of Schiff bases with amines, leading to interactions with biological macromolecules. This interaction can disrupt cellular processes and induce apoptosis in cancer cells.

Industrial Applications

Dyes and Pigments

- In industrial chemistry, HQCA is utilized in producing dyes and pigments due to its chromophoric properties. Its derivatives can impart specific colors in various materials.

Case Studies

- Anticancer Activity

- Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 2-Hydroxyquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups enable the compound to form Schiff bases with amines, which can then interact with biological macromolecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of quinoline carbaldehydes arises from variations in substituent positions, types, and synthesis pathways. Below is a detailed comparison of 2-Hydroxyquinoline-6-carbaldehyde with key analogs:

Structural and Functional Differences

Research Findings and Trends

- Medicinal Chemistry: this compound derivatives show promise in targeting bacterial efflux pumps and cancer cell pathways .

- Materials Science: Aldehyde-functionalized quinolines are used in metal-organic frameworks (MOFs) for catalytic applications .

- Synthetic Challenges : Positional isomerism (e.g., 5- vs. 6-aldehydes) complicates regioselective synthesis, necessitating advanced catalytic methods .

Biological Activity

2-Hydroxyquinoline-6-carbaldehyde is a heterocyclic aromatic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 2-position and an aldehyde group at the 6-position of the quinoline ring. Its unique structure allows for specific interactions with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and aldehyde groups contribute to its reactivity, allowing it to participate in multiple chemical reactions such as oxidation, reduction, and substitution. This versatility is crucial for its applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of quinoline have shown effectiveness against a range of bacterial strains. A study reported that certain quinoline derivatives displayed minimum inhibitory concentrations (MICs) as low as 15.625 μM against Gram-positive bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted that derivatives based on the quinoline scaffold demonstrated antiproliferative effects on various cancer cell lines, with IC50 values ranging from 1.4 nM to 32.13 μM . Notably, copper complexes derived from these compounds exhibited high cytotoxicity against cancer cells while inducing apoptosis through caspase-dependent pathways .

Antiviral Activity

Recent investigations have revealed promising antiviral activities associated with quinoline derivatives. For instance, certain compounds demonstrated significant inhibitory effects against dengue virus serotype 2 (DENV2), with selectivity indices indicating favorable therapeutic windows . These findings suggest that this compound may offer novel approaches in antiviral drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are critical for understanding how modifications to the chemical structure influence biological activity. The following table summarizes key findings related to various derivatives of quinoline-based compounds:

| Compound Derivative | Biological Activity | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Quinoline-4-carboxamide | Antimalarial | <0.1 | Not specified |

| 8-Hydroxyquinoline-2-carbaldehyde | Anticancer | 1.4 - 32.13 | Not specified |

| Iso-Pr substituted derivative | Antiviral | 3.03 | 5.30 |

| Iso-Bu substituted derivative | Antiviral | 0.49 | 39.5 |

Case Studies

- Antimalarial Activity : A study identified a quinoline derivative that inhibited Plasmodium falciparum with an EC50 value of 120 nM, showcasing its potential as an antimalarial agent .

- Anticancer Mechanisms : Research on copper complexes derived from quinoline indicated their ability to induce cell cycle arrest in the S phase and promote apoptosis in various cancer cell lines .

- Antiviral Mechanisms : Studies have shown that certain quinoline derivatives act at early stages of viral infection, reducing intracellular production of viral proteins without being virucidal .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Hydroxyquinoline-6-carbaldehyde, and what methodological considerations are critical?

- Answer : The Vilsmeier-Haack reaction is a common method for synthesizing quinoline carbaldehydes. For example, phosphorus oxytrichloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which facilitates formylation of the quinoline precursor. Reaction conditions (e.g., temperature at 353 K, solvent selection) and purification steps (recrystallization from petroleum ether/ethyl acetate) are critical for yield optimization . Alternative routes may involve oxidation of hydroxymethyl precursors or Friedländer condensations, though these require rigorous control of stoichiometry and pH to avoid side products.

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aldehyde proton (δ ~9.8–10.2 ppm) and hydroxyquinoline backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 173.1 [M+H]⁺).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction refined using programs like SHELXL is recommended. SHELX software is widely used for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in a sealed container under dry, ventilated conditions to prevent degradation.

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis, particularly in scaling up?

- Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility.

- Temperature Gradients : Gradual heating (e.g., 333 K → 353 K) minimizes decomposition.

- In-line Analytics : Use HPLC or GC-MS to monitor reaction progress in real time .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic results) be resolved in studies involving this compound derivatives?

- Answer :

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and disk diffusion methods.

- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK-293) to differentiate target-specific effects from general toxicity.

- Structure-Activity Relationship (SAR) : Modify the hydroxy or aldehyde groups to isolate bioactive moieties .

Q. What strategies are effective in elucidating the structural ambiguities of this compound derivatives, such as tautomerism or polymorphism?

- Answer :

- Variable-Temperature NMR : Detect tautomeric shifts (e.g., keto-enol equilibrium) by analyzing spectral changes at different temperatures.

- Powder X-ray Diffraction (PXRD) : Identify polymorphic forms by comparing experimental patterns with computational predictions (e.g., Mercury software).

- DFT Calculations : Use Gaussian or ORCA to model energetically favorable tautomers and validate with experimental data .

Q. How can this compound be leveraged in designing metal-organic frameworks (MOFs) or coordination complexes?

- Answer :

- Ligand Design : The aldehyde and hydroxy groups act as chelation sites for metals (e.g., Cu²⁺, Fe³⁺).

- Solvothermal Synthesis : React with metal salts in ethanol/water mixtures at 373 K to form crystalline MOFs.

- Application Testing : Evaluate gas adsorption (e.g., CO₂) or catalytic activity (e.g., oxidation reactions) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Answer :

- pH-Dependent Degradation : Under acidic conditions (pH < 3), the aldehyde group may hydrolyze to carboxylic acid. Alkaline conditions (pH > 10) can deprotonate the hydroxy group, altering reactivity.

- Thermal Stability : Long-term storage above 298 K accelerates decomposition; DSC/TGA analyses are recommended to determine safe temperature thresholds .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.